Minozac Dihydrochloride-d8
Description
Minozac Dihydrochloride-d8 (4-methyl-6-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-pyridazine-d8 dihydrochloride) is a deuterated analog of Minozac Dihydrochloride (CAS: 924909-75-1), a small-molecule inhibitor targeting neuroinflammatory pathways . The deuterated form is primarily used as an internal standard in pharmacokinetic and metabolic studies to enhance analytical precision via mass spectrometry. Minozac itself is a p38 mitogen-activated protein kinase (MAPK) inhibitor with demonstrated efficacy in reducing pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in preclinical models of Alzheimer’s disease (AD), traumatic brain injury (TBI), and epilepsy . Its design leverages a 3-amino-4-methyl-6-phenylpyridazine scaffold, optimized for blood-brain barrier (BBB) penetration and oral bioavailability . Currently, Minozac is in clinical trials, while its deuterated counterpart serves as a critical tool for mechanistic and metabolic research.
Properties
Molecular Formula |
C₁₉H₁₄D₈Cl₂N₆ |
|---|---|
Molecular Weight |
413.37 |
Synonyms |
4-Methyl-6-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-pyridazine Dihydrochloride-d8; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Scaffold | R3 Substituent | LogP | CYP2D6 Substrate | BBB Penetration | Therapeutic Indication |
|---|---|---|---|---|---|---|
| Minozac | 3-amino-4-methyl-6-phenylpyridazine | Piperazine-pyrimidine | 2.3 | No | High | Neuroinflammation, Epilepsy |
| Minaprine | 3-amino-4-methyl-6-phenylpyridazine | Morpholine | 1.9 | Yes | Moderate | Depression (limited use) |
| MW01-5-042HAB | 3-amino-4-methyl-6-phenylpyridazine | Methyl | ~2.3 | Yes | Moderate | Experimental |
| HWH-2-130 | Optimized pyridazine derivative | Undisclosed | N/A | No | High | Neuroinflammation (preclinical) |
Table 2: Efficacy in Preclinical Models
Research Findings and Implications
- Scaffold Flexibility: The 3-amino-4-methyl-6-phenylpyridazine scaffold allows diverse modifications, enabling optimization for BBB penetration, metabolic stability, and target engagement .
- CYP2D6 Interactions: Substrate status is influenced by complex molecular interactions (e.g., basicity, molecular volume) rather than single properties like LogP. Minozac’s non-substrate status enhances its CNS applicability compared to Minaprine .
- Therapeutic Potential: Second-generation analogs (e.g., HWH-2-130) demonstrate that scaffold optimization can dramatically improve efficacy and safety, supporting continued development for neurodegenerative diseases .
Q & A
Q. What is the primary mechanism of action of Minozac Dihydrochloride-d8 in neuroinflammatory and seizure models?
this compound attenuates proinflammatory cytokine and chemokine responses (e.g., IL-1β, TNF-α) in the hippocampus, reducing neuronal hyperexcitability and seizure susceptibility. This is demonstrated in pilocarpine-induced temporal lobe epilepsy (TLE) models, where Minozac decreases hippocampal neuronal injury and modulates seizure propagation . Researchers should measure cytokine levels (via ELISA or multiplex assays) and correlate them with behavioral seizure scores (e.g., Racine scale) and histopathological outcomes to validate this mechanism.
Q. Which preclinical models are most appropriate for studying Minozac’s anti-inflammatory effects?
Two established models are recommended:
- Kainic acid (KA)-induced epilepsy in neonatal rats : Evaluates acute cytokine modulation and seizure susceptibility .
- Closed-skull traumatic brain injury (TBI) with electroconvulsive shock (ECS) in mice : A "two-hit" model to assess post-TBI seizure prevention and neuroprotection . Ensure consistent dosing windows (e.g., 20–60 minutes post-injury for TBI studies) to replicate efficacy .
Q. How do researchers standardize dosing protocols for Minozac in rodent studies?
Dosing varies by model:
- In TBI studies: 10–20 mg/kg administered intraperitoneally (IP) immediately post-injury .
- In TLE models: 5–15 mg/kg IP pre- or post-pilocarpine administration . Pharmacokinetic studies in rodents suggest monitoring plasma half-life (~2–3 hours) and brain penetration via LC-MS/MS to optimize dosing schedules .
Advanced Research Questions
Q. How can researchers resolve contradictions in CYP2D6 substrate status between Minozac and structurally similar compounds like minaprine?
Despite similar lipophilicity (LogP ~2.3 for Minozac vs. 1.9 for minaprine), Minozac is not a CYP2D6 substrate due to differences in molecular charge distribution and volume. To investigate:
- Synthesize analogs with modified basicity (e.g., amine group substitutions) and test CYP2D6 kinetics (KM, Vmax) using recombinant enzyme assays .
- Perform molecular docking simulations to compare interactions with CYP2D6’s active site .
Q. What experimental strategies improve Minozac’s efficacy in multi-target therapies for neurodegenerative diseases?
In Batten disease models, combining Minozac with AAV-mediated gene therapy enhanced motor function by targeting both neuroinflammation and enzyme deficiency. Key steps:
- Co-administer Minozac (5 mg/kg/day IP) with CNS-targeted AAV vectors (e.g., AAV2/5) in Palmitoyl Protein Thioesterase-1 (PPT1)-deficient mice.
- Assess synergism via survival analysis, inflammatory biomarkers (e.g., GFAP for astrogliosis), and behavioral tests (e.g., rotarod) .
Q. How can structural modifications optimize Minozac’s anti-inflammatory activity?
Structure-activity relationship (SAR) studies highlight the importance of the C-6 phenyl group:
Q. What methodologies address conflicting data on Minozac’s therapeutic window in TBI studies?
Discrepancies arise from timing of administration:
- Effective : Dosing within 10 minutes post-TBI reduces seizure susceptibility.
- Ineffective : Delayed administration (>20 minutes) fails to modulate acute inflammation . Mitigate this by using real-time cytokine monitoring (e.g., microdialysis) and adjusting dosing protocols based on blood-brain barrier (BBB) permeability metrics.
Methodological Considerations
Q. What controls are critical for in vivo studies using Minozac?
Include:
- Vehicle controls : To isolate effects of the compound from solvent (e.g., DMSO/saline).
- Positive controls : Anti-inflammatory agents (e.g., dexamethasone) or antiseizure drugs (e.g., levetiracetam) for comparative efficacy .
- Sham-operated animals : To distinguish trauma-induced effects from procedural artifacts in TBI models .
Q. How should researchers analyze region-specific microglial activation in Minozac-treated models?
Use immunohistochemistry (IHC) for IBA-1 (microglial marker) and morphometric analysis (e.g., soma size, process length) in hippocampal subregions (CA1, CA3). Combine with RNA-seq to profile cytokine expression (e.g., IL-6, TNF-α) in laser-captured microdissected tissue .
Data Interpretation and Validation
Q. How to validate Minozac’s neuroprotective effects beyond behavioral endpoints?
Integrate multi-modal
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
